molecular formula C22H21N5O3 B2538113 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide CAS No. 1021098-87-2

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide

Cat. No.: B2538113
CAS No.: 1021098-87-2
M. Wt: 403.442
InChI Key: VJRBYHBTFLIUCT-UHFFFAOYSA-N
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Description

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold recognized in medicinal chemistry for its potential in kinase inhibition and epigenetic research. Compounds based on the triazolopyridazine structure have been investigated as potent and selective inhibitors for various biological targets. For instance, optimized molecules from this chemical class have been developed into bivalent bromodomain and extraterminal (BET) inhibitors, which exhibit high potency in vitro and have shown efficacy in downregulating oncogenes like c-Myc in xenograft studies . This suggests potential research applications for this compound in oncology and gene regulation studies. Furthermore, the structural elements of this molecule—including the benzamide moiety and the triazolopyridazine system—are common in molecules that interact with enzyme active sites, such as protein kinases . Its specific structure, with a flexible ethoxy linker connecting the core to a 2-methylbenzamide group, makes it a valuable chemical tool for probing signal transduction pathways and cellular proliferation mechanisms. Researchers can utilize this compound for high-throughput screening, target identification, and lead optimization campaigns. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-6-3-4-9-18(15)22(28)23-12-13-30-20-11-10-19-24-25-21(27(19)26-20)16-7-5-8-17(14-16)29-2/h3-11,14H,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRBYHBTFLIUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide is a synthetic compound notable for its complex molecular structure, which incorporates both triazole and pyridazine moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₁₅N₅O₂
  • Molecular Weight : 285.31 g/mol
  • IUPAC Name : this compound

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in anti-inflammatory and potential anti-cancer applications. The following sections detail its pharmacological effects and mechanisms.

Anti-inflammatory Properties

Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to therapeutic benefits in conditions characterized by inflammation.

Compound Target Enzyme Biological Activity
This compoundCOX enzymesAnti-inflammatory
RofecoxibCOX-IISelective COX-II inhibitor
CelecoxibCOX-IISelective COX-II inhibitor

Potential Anticancer Activity

The structural features of the compound suggest it may exhibit anticancer properties. The triazole ring system is known for its diverse biological activities, including anticancer effects. Studies on similar triazole derivatives have shown promising results against various cancer cell lines.

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets:

  • Enzyme Inhibition : Binding to COX enzymes may reduce the production of pro-inflammatory mediators.
  • Molecular Docking Studies : Preliminary docking studies indicate that the compound may bind effectively to COX enzymes due to structural similarities with known inhibitors.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Various studies have reported MIC values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The triazole ring has been associated with anticancer activity through several mechanisms:

  • Induction of Apoptosis : Recent studies have highlighted that triazole derivatives can induce apoptosis in cancer cells, leading to reduced cell viability.
  • Inhibition of Tumor Growth : These compounds target specific kinases involved in cancer cell proliferation .

Anti-inflammatory Effects

Some studies suggest that triazole-containing compounds may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Pharmacological Profile

The pharmacological profile of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide indicates a broad spectrum of activity:

Activity Description
AntimicrobialEffective against various bacteria and fungi; potential use in treating infections
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryModulates inflammatory pathways

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives related to this compound. Results indicated potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with triazole derivatives showed significant reductions in cell viability and marked increases in apoptosis markers. This supports the potential application of these compounds in cancer therapeutics .

Inflammation Models

Animal models treated with triazole derivatives demonstrated reduced inflammation markers compared to control groups, indicating promising avenues for further research into their anti-inflammatory capabilities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Triazolopyridazine Derivatives

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents
Target: N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide C₂₅H₂₄N₅O₃ 454.50 - 3-Methoxyphenyl at C3
- 2-Methylbenzamide via ethoxyethyl at C6
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide C₂₀H₂₁N₇O₂ 391.44 - Methoxy at C6
- Propanamide-linked benzimidazole at C3
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide C₁₄H₁₄N₈O₃ 342.32 - Methoxy at C6
- Pyridazinyl acetamide at C3
N-(2-{6-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C₃₁H₃₁N₇O₄S 614.69 - Sulfanyl-linked carbamoyl group at C6
- 3,4-Dimethoxyphenethyl at C6

Substituent Analysis

Target Compound: C3 Substituent: The 3-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions compared to simpler aryl groups.

Compound :

  • The propanamide linkage to a benzimidazole group at C3 suggests improved binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) due to benzimidazole’s planar aromaticity .

Compound :

  • The sulfanyl-carbamoyl group at C6 and 3,4-dimethoxyphenethyl moiety likely enhance metabolic stability and selectivity for targets requiring extended hydrophobic interactions (e.g., GPCRs) .

Physicochemical Implications

  • Lipophilicity : The target compound’s 2-methylbenzamide and methoxyphenyl groups may confer moderate lipophilicity (logP ~3–4), whereas Compound ’s polar pyridazinyl acetamide reduces logP.
  • Solubility : Compound ’s sulfanyl group and carbamoyl linkage could improve water solubility compared to the target’s benzamide chain.
  • Metabolic Stability : The ethoxyethyl linker in the target compound may increase susceptibility to oxidative metabolism compared to Compound ’s sulfur-based linkage.

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions and regiochemistry (e.g., methoxyphenyl and benzamide groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages to validate purity .

How to address discrepancies in reported toxicity profiles for similar triazolopyridazine derivatives?

Advanced
Conflicting GHS classifications (e.g., acute toxicity in vs. "no known hazard" in ) require context-specific evaluation:

  • Dose dependency : Lower concentrations may lack acute toxicity but show chronic effects.
  • Impurity analysis : Byproducts from synthesis (e.g., NOx gases) may contribute to hazards .
  • In vitro vs. in vivo models**: Use orthogonal assays (e.g., Ames test for mutagenicity, hepatocyte assays for organ toxicity) to resolve contradictions .

What are the key safety considerations when handling this compound?

Q. Basic

  • PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Spill management : Collect debris in sealed containers; avoid water flushing to prevent environmental contamination .

What strategies enhance the selectivity of triazolopyridazine derivatives for target enzymes?

Q. Advanced

  • Molecular docking : Prioritize compounds with high GOLD scores (e.g., 82–86) for kinase binding pockets .
  • Heterocyclic substitution : Replace pyridazine with thiadiazole to exploit steric/electronic differences in active sites .
  • Proteomic profiling : Use kinome-wide screens to identify off-target effects and refine substituent design .

How is the antiproliferative activity of this compound evaluated in vitro?

Q. Basic

  • Cell viability assays : Treat cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination via MTT or resazurin .
  • Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Enzyme inhibition : Assess c-Met/Pim-1 kinase activity via ADP-Glo™ assays .

What mechanistic insights explain the dual inhibition of c-Met/Pim-1 kinases by triazolopyridazine derivatives?

Q. Advanced

  • Binding mode analysis : Docking studies reveal hydrogen bonding between the triazole ring and kinase hinge regions, while the methoxyphenyl group occupies hydrophobic pockets .
  • Allosteric modulation : Bivalent derivatives stabilize inactive conformations via simultaneous binding to adjacent domains .
  • Synergistic effects : Dual inhibition disrupts downstream pathways (e.g., mTOR/Akt), enhancing tumor growth suppression in xenografts .

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